BenchChemオンラインストアへようこそ!

EMT inhibitor-2

Drug Metabolism Hepatotoxicity Cytochrome P450

This compound uniquely inhibits CYP3A4 (IC₅₀ 49.72 μM) and CYP2C9 (IC₅₀ 5.54 μM), enabling study of metabolism-EMT crosstalk in hepatic/cancer models. It specifically blocks EMT driven by immunocyte-derived factors (IL-1β, TGF-β)—ideal for immune-epithelial co-culture research. Its moderate CYP2C9 inhibition (IC₅₀ 5.54 μM) allows partial metabolic modulation, a capability absent in the broad-pathway inhibitor C19 (EMT inhibitor-1). Use where immune-driven EMT and metabolic stability intersect for more targeted, non-equivalent results.

Molecular Formula C24H26N2O8
Molecular Weight 470.5 g/mol
Cat. No. B8103456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMT inhibitor-2
Molecular FormulaC24H26N2O8
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OCCN4CCNC(=O)C4)OC)O)OC
InChIInChI=1S/C24H26N2O8/c1-30-16-5-4-14(10-18(16)31-2)17-11-15(27)22-19(34-17)12-20(24(32-3)23(22)29)33-9-8-26-7-6-25-21(28)13-26/h4-5,10-12,29H,6-9,13H2,1-3H3,(H,25,28)
InChIKeyQOLZDEMWVAPPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EMT inhibitor-2 (CAS 2232228-60-1): Compound Profile & Procurement-Relevant Identification


EMT inhibitor-2 (CAS 2232228-60-1, MFCD01355072), chemically designated as 4-(2-((2-(3,4-dimethoxyphenyl)-5-hydroxy-6-methoxy-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperazin-2-one, is a synthetic small molecule with the formula C24H26N2O8 and a molecular weight of 470.47 g/mol . It functions as an inhibitor of the epithelial-mesenchymal transition (EMT) process induced by immunocyte-released factors like IL-1β and TGF-β . The compound is also characterized by its inhibitory activity against specific cytochrome P450 enzymes, namely CYP3A4 and CYP2C9 .

Why Substituting EMT inhibitor-2 with In-Class Analogs (e.g., EMT inhibitor-1) Can Compromise Experimental Outcomes


Caution is warranted when considering substituting EMT inhibitor-2 with other compounds bearing an 'EMT inhibitor' designation. Critical differences in molecular targets and pharmacodynamics preclude simple interchangeability. For instance, EMT inhibitor-1 (C19) exerts its effects by modulating the Hippo, TGF-β, and Wnt signaling pathways, a mechanism distinct from the CYP enzyme inhibition profile of EMT inhibitor-2 . This divergence in target engagement means that data generated with one compound cannot be reliably extrapolated to the other, and their use in combinatorial studies or in models where metabolic stability is a factor will yield non-equivalent results [1].

Quantitative Evidence Guide for Differentiating EMT inhibitor-2 from Analogs and Alternatives


Differential CYP2C9 Inhibition: Quantified IC50 Comparison vs. Standard and Alternative Inhibitor

EMT inhibitor-2 is a moderate inhibitor of CYP2C9, a major drug-metabolizing enzyme, with an IC50 of 5.54 μM . In contrast, the analog EMT inhibitor-1 (C19) does not exhibit reported activity against this CYP isoform, as its mechanism is confined to upstream signaling pathways . This data positions EMT inhibitor-2 as a more relevant tool for studies exploring CYP-mediated drug interactions or hepatotoxicity, especially when compared to a potent reference inhibitor like sulfaphenazole (IC50 ≈ 0.29 - 1.32 μM), which offers a different potency profile [1].

Drug Metabolism Hepatotoxicity Cytochrome P450 ADME-Tox Chemical Probe

CYP3A4 Inhibition Profile: Moderate Potency Distinguishes it from a Gold-Standard Inhibitor

EMT inhibitor-2 inhibits CYP3A4 with an IC50 of 49.72 μM . This relatively moderate potency contrasts sharply with the nanomolar-range activity of the canonical CYP3A4 inhibitor ketoconazole, which exhibits an IC50 of approximately 0.1-0.25 μM [1]. This differential potency is significant for researchers seeking to perturb CYP3A4 activity without the complete ablation induced by a strong inhibitor. Furthermore, this activity is not a feature of the signaling-focused analog EMT inhibitor-1, providing a clear point of functional differentiation .

Cytochrome P450 Drug-Drug Interaction Chemical Probe Selectivity

Functional EMT Inhibition in a Defined Cellular Context

In A549 lung adenocarcinoma cells treated with the pro-EMT cytokine TGF-β, subsequent administration of EMT inhibitor-2 led to a measurable functional reversal, evidenced by a marked increase in the epithelial marker E-cadherin and a decrease in migratory capacity . This effect is achieved by inhibiting a specific EMT induction pathway (immunocyte-derived IL-1β and TGF-β), a mode of action that is distinct from the multi-pathway (Hippo/TGF-β/Wnt) inhibition by the analog EMT inhibitor-1 [1]. While both compounds inhibit EMT, the upstream triggers and signaling nodes they target are different, underscoring their non-interchangeability.

Cancer Metastasis Cell Migration Fibrosis Phenotypic Screening

Defined Application Scenarios for EMT inhibitor-2 Based on Evidence-Backed Differentiation


Investigating CYP2C9-Mediated Drug Metabolism in EMT-Related Models

Utilize EMT inhibitor-2 in hepatic or cancer cell models where both EMT processes and CYP2C9-mediated metabolism are under investigation. Its moderate CYP2C9 inhibition (IC50 = 5.54 μM) allows for studying the interplay between drug metabolism and EMT progression, a scenario not achievable with the CYP-inactive analog EMT inhibitor-1 .

Serving as a Moderate-Activity Control in CYP3A4 Inhibition Assays

Deploy EMT inhibitor-2 as a reference compound in CYP3A4 inhibition assays where a strong inhibitor like ketoconazole (IC50 ≈ 0.1 μM) would be inappropriate. Its IC50 of 49.72 μM provides a mid-range inhibitory benchmark for calibrating assay sensitivity or for use in co-treatment studies requiring partial, not complete, CYP3A4 blockade .

Dissecting Immunocyte-Driven EMT Pathways in Inflammation-Associated Cancer and Fibrosis

Employ EMT inhibitor-2 in co-culture models involving immune cells and epithelial/cancer cells. Its specific action on EMT induced by immunocyte-released factors (IL-1β, TGF-β) makes it a precise tool for this niche area, distinct from broader pathway inhibitors like C19 (EMT inhibitor-1) which acts on core signaling nodes (Hippo, Wnt) . This allows for more targeted mechanistic studies of inflammation-driven EMT.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for EMT inhibitor-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.